

"Thermomechanical processing of Ti-17 for beginners"

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Compound of Interest

Compound Name: *Ti17*

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An In-Depth Technical Guide to the Thermomechanical Processing of Ti-17 for Beginners

Introduction to Ti-17 Titanium Alloy

Ti-17, a near-beta titanium alloy, holds a significant position in the aerospace industry, particularly for the manufacturing of gas turbine engine components like compressor disks.[1][2][3] Its nominal composition is Ti-5Al-2Sn-2Zr-4Mo-4Cr.[1][2] This alloy is favored for its remarkable combination of high strength, excellent fracture toughness, and good fatigue resistance, making it suitable for applications where these properties are critical.[2][3] The mechanical properties of Ti-17 are intricately linked to its microstructure, which can be tailored through thermomechanical processing (TMP).[2][3]

A key characteristic of titanium alloys is the allotropic transformation from the alpha (α) phase, which has a hexagonal close-packed (HCP) crystal structure at lower temperatures, to the beta (β) phase, with a body-centered cubic (BCC) structure at higher temperatures.[4] The temperature at which this transformation is complete is known as the beta transus (T_β) temperature. For Ti-17, the T_β is approximately 890°C.[1] Thermomechanical processing of Ti-17 involves carefully controlled deformation and heat treatment steps relative to this transus temperature to achieve the desired microstructure and, consequently, the desired mechanical properties.

Fundamentals of Thermomechanical Processing (TMP)

Thermomechanical processing is a metallurgical process that combines plastic deformation with heat treatment to achieve specific microstructures and mechanical properties that are not attainable by heat treatment alone. The primary goals of TMP for Ti-17 are to refine the grain structure, control the morphology and distribution of the α and β phases, and thereby enhance properties like strength, ductility, and fatigue life.

The typical TMP route for Ti-17 includes:

- **Forging:** This is a deformation process, usually performed at elevated temperatures, to shape the material and refine its grain structure.
- **Solution Treatment:** A high-temperature heat treatment aimed at controlling the volume fraction of the primary α and β phases.
- **Aging:** A lower-temperature heat treatment that promotes the precipitation of fine secondary α particles within the β matrix, leading to a significant increase in strength.

The interplay between these stages is crucial in determining the final microstructure and performance of the Ti-17 component.

Key Thermomechanical Processing Stages for Ti-17

Forging

Forging is a critical step in the TMP of Ti-17 and can be performed either above or below the beta transus temperature.

- **Beta Forging (above T_β):** This process is carried out in the single-phase β region. It results in a fully transformed, lamellar (or Widmanstätten) microstructure upon cooling. This type of microstructure generally offers good fracture toughness and creep resistance.
- **Alpha-Beta Forging (below T_β):** Performed in the two-phase ($\alpha+\beta$) region, this process leads to a bimodal microstructure. This structure consists of equiaxed primary alpha (α_p) grains in a matrix of transformed beta, which itself contains fine, acicular secondary alpha (α_s) precipitates. The bimodal microstructure often provides a good balance of strength, ductility, and fatigue properties.

The choice between these forging routes depends on the specific property requirements of the final component.

Solution Treatment and Aging (STA)

Following forging, a two-step heat treatment process, known as solution treatment and aging (STA), is typically employed to further refine the microstructure and enhance mechanical properties.

- **Solution Treatment:** The forged Ti-17 is heated to a temperature in the $\alpha+\beta$ phase field. The exact temperature determines the volume fraction of primary α phase. Higher solution treatment temperatures lead to a lower volume fraction of primary α .^[5] This is followed by quenching (e.g., in water or air) to retain a supersaturated β phase at room temperature.^[6]
- **Aging:** The quenched material is then aged at a temperature typically between 620°C and 650°C for several hours.^[7] During aging, fine secondary α particles precipitate from the metastable β phase, significantly strengthening the alloy.^[5]

The precise temperatures and durations of the solution treatment and aging steps are critical parameters that are optimized to achieve the desired balance of mechanical properties.

Microstructure Evolution

The microstructure of Ti-17 can be manipulated to a large extent through TMP. The key microstructural features of interest are:

- **Primary Alpha (α_p):** These are relatively coarse, equiaxed or elongated α grains that form during processing in the $\alpha+\beta$ phase field. The volume fraction and morphology of α_p are primarily controlled by the forging and solution treatment temperatures.
- **Secondary Alpha (α_s):** These are fine, acicular α particles that precipitate from the β phase during the aging treatment. The size and distribution of α_s have a strong influence on the strength of the alloy.
- **Transformed Beta (β_t):** This is the β matrix that remains after the precipitation of secondary α .

The cooling rate after solution treatment also plays a significant role in the resulting microstructure. Faster cooling rates can lead to the formation of martensitic phases (α' or α''), which can be further modified during subsequent aging.

Data Presentation: Processing Parameters and Mechanical Properties

The following tables summarize quantitative data on the thermomechanical processing of Ti-17 and the resulting mechanical properties.

Table 1: Composition and Physical Properties of Ti-17

Property	Value
Nominal Composition	Ti-5Al-2Sn-2Zr-4Mo-4Cr
Density	4.65 g/cm ³ [1]
Beta Transus (T_β)	~890°C [1]

Table 2: Typical Thermomechanical Processing Parameters for Ti-17

Processing Step	Temperature Range (°C)	Time	Cooling Method
Beta Forging	> 890	-	-
Alpha-Beta Forging	800 - 860	-	-
Solution Treatment	800 - 870	1 - 4 hours	Air Cool / Water Quench [6] [7]
Aging	620 - 650	4 - 8 hours	Air Cool [6] [7]

Table 3: Representative Mechanical Properties of Ti-17 after STA

Property	Typical Value
Ultimate Tensile Strength (UTS)	1100 - 1250 MPa
Yield Strength (0.2% offset)	1000 - 1150 MPa
Elongation	8 - 15 %
Reduction of Area	20 - 40 %
Fracture Toughness (K _{IC})	40 - 60 MPa√m

Note: The mechanical properties are highly dependent on the specific TMP parameters and the resulting microstructure.

Experimental Protocols

Protocol 1: Isothermal Forging of Ti-17

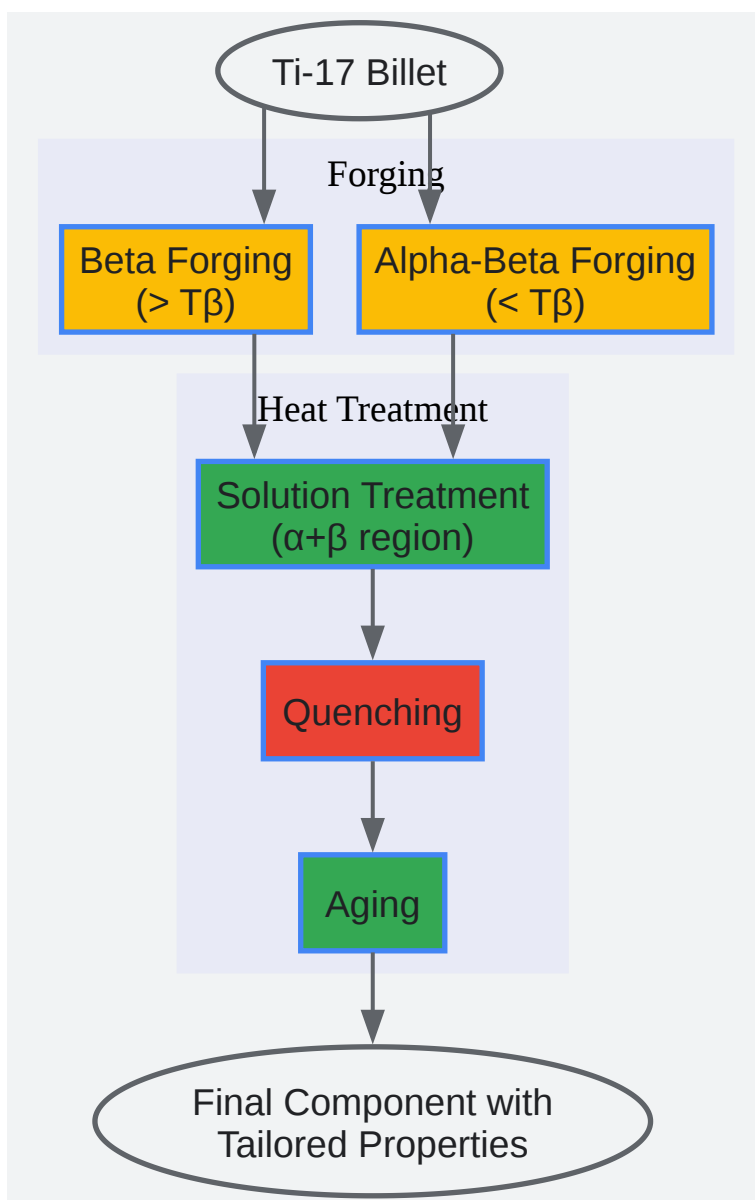
- **Sample Preparation:** Cylindrical samples of Ti-17 are machined to specified dimensions (e.g., 10 mm height, 8 mm diameter).
- **Heating:** The sample is heated to the desired forging temperature (either in the β or $\alpha+\beta$ phase field) in a furnace with a protective atmosphere (e.g., argon) to prevent oxidation. The sample is held at this temperature for a sufficient time to ensure thermal equilibrium.
- **Deformation:** The heated sample is quickly transferred to a forging press (e.g., a hydraulic press or a Gleeble thermomechanical simulator). Isothermal forging is performed at a constant strain rate to a predetermined total strain.
- **Cooling:** Immediately after deformation, the sample is cooled to room temperature using a specified cooling method (e.g., water quenching or air cooling) to preserve the high-temperature microstructure.
- **Post-Forging Analysis:** The forged sample is sectioned for microstructural characterization (e.g., using optical microscopy, scanning electron microscopy) and mechanical testing.

Protocol 2: Solution Treatment and Aging (STA)

- **Sample Preparation:** Samples of forged Ti-17 are used.

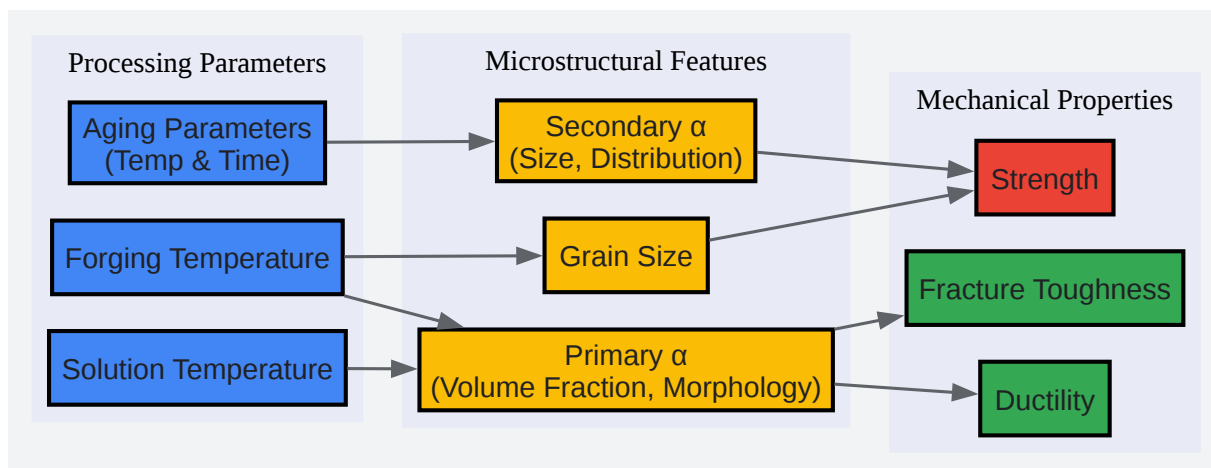
- **Solution Treatment:** The samples are placed in a furnace and heated to the solution treatment temperature (e.g., 850°C) and held for a specified duration (e.g., 2 hours).
- **Quenching:** After the solution treatment, the samples are rapidly cooled (quenched) in a suitable medium, such as water or forced air, to room temperature.
- **Aging:** The quenched samples are then placed in another furnace for the aging treatment. They are heated to the aging temperature (e.g., 620°C) and held for an extended period (e.g., 8 hours).
- **Final Cooling:** After aging, the samples are cooled to room temperature, typically by air cooling.
- **Characterization:** The heat-treated samples are then subjected to microstructural analysis and mechanical property evaluation.

Visualizations



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Caption: A typical workflow for the thermomechanical processing of Ti-17 alloy.



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Caption: Influence of processing on microstructure and mechanical properties of Ti-17.

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